molecular formula C6H29N5O6P2 B15347339 Tetraammonium ((butylimino)bis(methylene))bisphosphonate CAS No. 94113-35-6

Tetraammonium ((butylimino)bis(methylene))bisphosphonate

Cat. No.: B15347339
CAS No.: 94113-35-6
M. Wt: 329.27 g/mol
InChI Key: AIEOQRSNYBZOFK-UHFFFAOYSA-N
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Description

Tetraammonium ((butylimino)bis(methylene))bisphosphonate (CAS: 16693-68-8 trisodium salt; 94277-99-3 tripotassium salt) is a nitrogen-containing bisphosphonate characterized by a central butylimino group flanked by two methylene-linked phosphonate moieties, with ammonium counterions . This compound belongs to a broader class of bisphosphonates, which are structurally analogous to pyrophosphates but exhibit hydrolytic stability due to the replacement of the oxygen bridge with a methylene group. Bisphosphonates are widely studied for their chelating properties, particularly in bone-targeting applications, and their role in prodrug strategies for antiviral therapies .

The synthesis of this compound involves functionalization of the bisphosphonate core with a butylimino group, followed by salt formation with ammonium.

Properties

CAS No.

94113-35-6

Molecular Formula

C6H29N5O6P2

Molecular Weight

329.27 g/mol

IUPAC Name

tetraazanium;N,N-bis(phosphonatomethyl)butan-1-amine

InChI

InChI=1S/C6H17NO6P2.4H3N/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);4*1H3

InChI Key

AIEOQRSNYBZOFK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Alkyl Chain and Counterion Variations

Tetraammonium ((butylimino)bis(methylene))bisphosphonate differs from similar compounds primarily in its alkyl chain length and counterion type. Key structural analogues include:

Compound Name Alkyl Chain Counterion Molecular Formula Key Applications/Properties Reference
This compound Butyl NH₄⁺ C₆H₁₄NNa₃O₆P₂ (trisodium salt) Bone chelation, prodrug synthesis
Tetraammonium [(octylimino)bis(methylene)]bisphosphonate Octyl NH₄⁺ C₁₀H₃₇N₅O₆P₂ Enhanced lipophilicity
Tetrapotassium[(isononylimino)bis(methylene)]bisphosphonate Isononyl K⁺ C₁₁H₃₉N₅O₆P₂ High hydroxyapatite affinity
Trisodium [(butylimino)bis(methylene)]bisphosphonate Butyl Na⁺ C₆H₁₄NNa₃O₆P₂ Comparative bone-binding studies

Key Observations :

  • The butyl chain in the target compound balances moderate hydrophilicity and bioavailability .
  • Counterion Effects : Ammonium salts generally exhibit higher water solubility compared to sodium or potassium salts due to the smaller ionic radius of NH₄⁺, which may improve pharmacokinetics in aqueous environments .

Physicochemical and Chelation Properties

Bisphosphonates exhibit strong affinity for calcium ions, making them effective in bone-targeting applications. Comparative data from crystallographic studies reveal:

  • Bond Distances: Na⁺–O and Ca²⁺–O bond lengths in bisphosphonates correlate with bone-binding strength. For example, Na⁺–O distances in tetrahydrofuranyl-2,2-bisphosphonates average ~2.4 Å, while Ca²⁺–O distances are ~2.3 Å . The butylimino group’s steric effects may slightly alter these distances compared to bulkier alkyl chains.
  • Hydrogen Bonding: The ammonium counterion provides additional hydrogen-bond donors (4 H-bond donors in the target compound vs.

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